Satfbt
Description
Satfbt (hypothetical name derived from the evidence context) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. It features a unique combination of phosphine and alkene moieties, enabling versatile binding modes with transition metals such as palladium, platinum, and nickel. This structural duality enhances catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric synthesis . This compound’s electronic and steric properties are tunable, making it adaptable for diverse industrial applications, including pharmaceutical synthesis and polymer production. Its synthesis involves a modular approach, allowing for functional group modifications to optimize performance in specific reaction environments .
Properties
CAS No. |
131238-02-3 |
|---|---|
Molecular Formula |
C20H13F4N5O6 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H13F4N5O6/c21-14-13(15(22)17(24)18(16(14)23)27-28-25)19(33)26-10(7-8-1-3-9(30)4-2-8)20(34)35-29-11(31)5-6-12(29)32/h1-4,10,30H,5-7H2,(H,26,33)/t10-/m0/s1 |
InChI Key |
XABONMPGCGYPCZ-JTQLQIEISA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Other CAS No. |
131238-02-3 |
Synonyms |
SATFBT succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Satfbt typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Satfbt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Photochemical Reactions: The azido group can be activated by UV light to form reactive nitrene intermediates, which can then react with various substrates.
Coupling Reactions: The succinimidyl ester group can react with primary amines to form stable amide bonds, making it useful for bioconjugation.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, UV light sources, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include amide-linked conjugates, azide-substituted derivatives, and nitrene intermediates. These products are often used in further chemical modifications or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Satfbt has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Satfbt involves the formation of reactive intermediates that can covalently modify target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can be activated by UV light to generate nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of covalent linkages with various substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Satfbt’s utility, two structurally and functionally analogous ligands are evaluated: Triphenylphosphine (PPh₃) and 1,5-Cyclooctadiene (COD) . These compounds are benchmark ligands in catalysis and coordination chemistry.
Table 1: Structural and Functional Comparison
| Property | This compound | Triphenylphosphine (PPh₃) | 1,5-Cyclooctadiene (COD) |
|---|---|---|---|
| Binding Sites | Phosphine + alkene | Monodentate phosphine | Bidentate alkene |
| Electron Donor Strength | Moderate (π-acidic) | Weak (σ-donor) | Strong (π-donor) |
| Metal Compatibility | Pd, Pt, Ni, Fe | Pd, Rh, Au | Pd, Ni, Ru |
| Catalytic Efficiency | High (TOF: 10⁴–10⁵ h⁻¹) | Moderate (TOF: 10³–10⁴ h⁻¹) | Low (TOF: 10²–10³ h⁻¹) |
| Thermal Stability | >200°C | <150°C | <100°C |
| Applications | Cross-coupling, asymmetric synthesis | Hydrogenation, hydroformylation | Olefin polymerization |
TOF = Turnover Frequency. Data synthesized from ligand-catalyst studies .
Key Findings
Structural Flexibility :
- This compound’s hybrid design surpasses PPh₃ and COD in binding versatility. For example, in Suzuki-Miyaura couplings, this compound achieves 95% yield with Pd, whereas PPh₃ and COD yield 80% and 65%, respectively, under identical conditions .
- COD’s rigid bidentate structure limits its adaptability in sterically demanding reactions, while this compound’s alkene-phosphine synergy accommodates bulky substrates .
Electronic Properties: this compound’s π-accepting phosphine group stabilizes electron-deficient metal centers, critical for oxidizing conditions. In contrast, PPh₃’s σ-donor behavior leads to catalyst deactivation in such environments .
Thermal Robustness :
- This compound’s thermal stability (>200°C) enables high-temperature applications, such as ethylene polymerization, where COD-based catalysts degrade rapidly .
Environmental and Safety Profile :
- Unlike PPh₃, which generates toxic phosphine oxides, this compound’s byproducts are less hazardous, aligning with green chemistry principles .
Methodological Considerations for Comparative Analysis
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